1-Trimethylsilyl-1-hexyne

Description

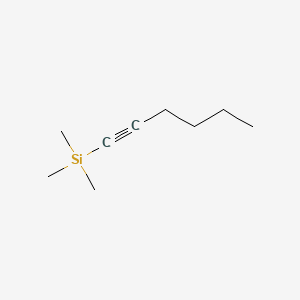

Structure

3D Structure

Properties

IUPAC Name |

hex-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCRJYVNDZSYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343049 | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3844-94-8 | |

| Record name | 1-Hexyn-1-yltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Trimethylsilyl-1-hexyne: A Technical Guide

Introduction: The Strategic Importance of Silylalkynes in Modern Synthesis

1-Trimethylsilyl-1-hexyne is a versatile and valuable building block in organic synthesis, prized for the synthetic flexibility conferred by the trimethylsilyl (TMS) group.[1] This terminal alkyne derivative serves as a stable, yet readily activated, precursor for a multitude of chemical transformations. The TMS group acts as a sterically bulky protecting group for the terminal alkyne's acidic proton, preventing unwanted side reactions. More importantly, it facilitates a range of coupling reactions, including the Sonogashira, Diels-Alder, and other metal-catalyzed cross-coupling processes. Its applications are extensive, ranging from the synthesis of complex enynes and functionalized aromatic systems to its use in materials science and the development of novel pharmaceutical intermediates.[2] This guide provides an in-depth examination of the most robust and widely adopted method for its synthesis: the deprotonation of 1-hexyne followed by electrophilic quenching with chlorotrimethylsilane.

Core Synthesis Strategy: Deprotonation and Silylation

The primary route to this compound hinges on a two-step, one-pot process:

-

Deprotonation: A strong organometallic base, typically an organolithium reagent, is used to abstract the acidic terminal proton from 1-hexyne. This generates a lithium acetylide intermediate.[3]

-

Silylation: The nucleophilic acetylide then attacks an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl), to form the desired C-Si bond.[4]

This acid-base approach is highly efficient and provides excellent yields, making it the cornerstone of laboratory and industrial-scale production.[3]

Mechanistic Insights: Causality Behind Experimental Choices

The Role of the Base: Why n-Butyllithium?

The choice of base is critical for the quantitative deprotonation of the terminal alkyne. n-Butyllithium (n-BuLi) is the reagent of choice for several key reasons:

-

Sufficient Basicity: The terminal proton of 1-hexyne has a pKa of approximately 25. n-BuLi is a powerful, non-nucleophilic strong base with a conjugate acid (butane) pKa of around 50.[5] This vast difference in acidity ensures that the deprotonation reaction is rapid, irreversible, and proceeds to completion.

-

Commercial Availability and Handling: n-BuLi is commercially available as a solution in hydrocarbon solvents like hexanes, making it relatively straightforward to handle and dispense under inert atmosphere conditions.[6]

-

Favorable Byproducts: The deprotonation reaction yields the lithium acetylide and butane gas.[5] The evolution of butane is manageable, and its volatility simplifies the purification process.

Solvent Selection: The Function of Tetrahydrofuran (THF)

Tetrahydrofuran (THF) is the preferred solvent for this reaction. Its role extends beyond simply dissolving the reactants:

-

Solvation of the Lithium Cation: Organolithium reagents like n-BuLi exist as aggregates (tetramers or hexamers) in hydrocarbon solvents.[7][8] THF, a Lewis base, coordinates to the lithium cations, breaking down these aggregates into more reactive, lower-order species (dimers and monomers).[7][9] This deaggregation significantly increases the effective basicity and reactivity of the organolithium reagent.[10]

-

Low-Temperature Compatibility: The reaction is highly exothermic and is conducted at low temperatures (typically -78 °C) to prevent side reactions. THF has a low freezing point and remains a liquid at these temperatures, ensuring a homogeneous reaction medium.

Electrophile: Chlorotrimethylsilane (TMSCl)

Chlorotrimethylsilane is an ideal electrophile for trapping the acetylide anion. The silicon atom is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it susceptible to nucleophilic attack by the acetylide.[4] The Si-Cl bond is readily cleaved, forming the stable C-Si bond and lithium chloride (LiCl) as a salt byproduct.[2][4]

Temperature Control: The Necessity of Cryogenic Conditions

Maintaining a low temperature (e.g., -78 °C, typically achieved with a dry ice/acetone bath) is paramount for several reasons:

-

Preventing Side Reactions: n-BuLi can react with THF at higher temperatures. This decomposition pathway involves the deprotonation of THF, leading to ring-opening and the formation of unwanted byproducts.[5][11] Reactions are therefore kept cold to ensure the stability of the solvent and the reagent.

-

Controlling Exothermicity: The deprotonation of 1-hexyne is a highly exothermic process. Slow, dropwise addition of n-BuLi at low temperatures allows for effective heat dissipation, preventing uncontrolled temperature spikes that could lead to side reactions or compromise safety.[12]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium reagent by moisture.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-Hexyne | 82.14 | 4.11 g (5.7 mL) | 50.0 | 1.0 |

| Anhydrous THF | 72.11 | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | 1.1 |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 7.1 mL | 60.0 | 1.2 |

| Saturated aq. NH₄Cl | - | 50 mL | - | - |

| Diethyl Ether | 74.12 | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 1-hexyne (5.7 mL, 50.0 mmol).

-

Add anhydrous THF (100 mL) via cannula or syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Deprotonation:

-

Slowly add n-butyllithium (2.5 M in hexanes, 22.0 mL, 55.0 mmol) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the resulting pale yellow solution at -78 °C for 1 hour.

-

-

Silylation (Electrophilic Quench):

-

Add chlorotrimethylsilane (7.1 mL, 60.0 mmol) dropwise to the stirred solution at -78 °C over 15 minutes. A white precipitate (LiCl) will form.

-

After the addition, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.[13][14]

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[14][15] The expected boiling point is approximately 65 °C at 35 mmHg.

-

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis process, from initial setup to final purification.

Sources

- 1. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 2. An Electroreductive Approach to Radical Silylation via the Activation of Strong Si–Cl Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. proprep.com [proprep.com]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. resources.saylor.org [resources.saylor.org]

- 9. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 10. people.uniurb.it [people.uniurb.it]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Importance of Silylalkynes in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Trimethylsilyl-1-hexyne

In the landscape of modern organic chemistry, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of synthetic tools, terminal alkynes stand out for their versatility, participating in a wide array of transformations including coupling reactions, cycloadditions, and hydrometallations. However, the acidic nature of the terminal alkyne proton (pKa ≈ 25) necessitates the use of protecting groups to prevent unwanted side reactions. The trimethylsilyl (TMS) group is arguably the most ubiquitous and effective protecting group for this purpose.[1][2][3]

This compound, a trialkylsilylalkyne, exemplifies the utility of this strategy.[4] It is not merely a masked version of 1-hexyne; the presence of the bulky and electronically influential TMS group imparts unique reactivity and stability, making it an indispensable building block for researchers in medicinal chemistry and materials science.[5][6] This guide offers a comprehensive exploration of the chemical properties of this compound, delving into its reactivity, spectroscopic signature, and applications, thereby providing scientists with the foundational knowledge required for its effective implementation in synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the linear formula CH₃(CH₂)₃C≡CSi(CH₃)₃, possesses a molecular weight of 154.32 g/mol .[7][8] The core of its functionality lies in the interplay between the linear sp-hybridized alkyne carbons and the tetrahedral silicon atom bearing three methyl groups. This arrangement is key to its chemical behavior. The silicon-carbon bond is readily cleavable under specific conditions, yet robust enough to withstand a variety of synthetic transformations.[2][3]

Quantitative physical and safety data are summarized below for quick reference.

Table 1: Physical and Safety Properties of this compound

| Property | Value | Source |

| CAS Number | 3844-94-8 | [7][8][9] |

| Molecular Formula | C₉H₁₈Si | [7][8] |

| Molecular Weight | 154.32 g/mol | [7] |

| Appearance | Colorless liquid | [10] |

| Density | 0.764 g/mL at 25 °C | [7] |

| Boiling Point | 65 °C at 35 mmHg | [7] |

| Refractive Index (n20/D) | 1.431 | [7] |

| Flash Point | 50 °C (122 °F) - closed cup | |

| Hazard Classifications | Flammable Liquid 3; Eye Irritant 2; Skin Irritant 2 |

Spectroscopic Characterization

Unambiguous characterization of this compound is routinely achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is distinct. The nine protons of the trimethylsilyl group appear as a sharp singlet at approximately 0.15 ppm. The signals for the n-butyl chain are observed in their expected regions: a triplet for the terminal methyl group, and multiplets for the three methylene groups.[11]

-

¹³C NMR : The carbon spectrum shows two characteristic signals for the alkyne carbons. The carbon attached to the silicon atom is typically found further downfield than the carbon adjacent to the butyl chain. The TMS methyl carbons appear as a sharp signal near 0 ppm.[12]

-

-

Infrared (IR) Spectroscopy : The most significant feature in the IR spectrum is the C≡C stretching vibration. In terminal alkynes, this appears as a sharp, weak band around 2100 cm⁻¹. However, in silyl-substituted alkynes like this compound, the symmetry of the alkyne is perturbed, often resulting in a stronger, more easily observable band in the 2175-2150 cm⁻¹ region.

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M+) can be observed. A prominent fragment corresponds to the loss of a methyl group ([M-15]+) from the TMS moiety, leading to the stable [M-CH₃]+ cation. The base peak is often observed at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]+.[13]

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from a set of predictable and high-yielding reactions centered around the silyl-protected alkyne. The TMS group serves two primary roles: as a protecting group that can be removed when needed, and as a control element that influences the regioselectivity of addition reactions.

The Cornerstone Reaction: Protodesilylation (Deprotection)

The removal of the TMS group to regenerate the terminal alkyne is one of the most critical reactions of silylalkynes.[1] This transformation's reliability is why the TMS group is so widely adopted. The choice of reagent allows for deprotection under conditions that can be mild or basic, offering flexibility in complex synthetic sequences.

Causality of Deprotection : The mechanism hinges on the nucleophilic attack at the silicon atom. The Si-C bond is weaker and more polarized than a C-C bond, making the silicon atom electrophilic. Fluoride ions (from sources like TBAF) are particularly effective due to the high strength of the resulting Si-F bond, which is a powerful thermodynamic driving force for the reaction. Basic conditions (like K₂CO₃ in methanol) utilize an alkoxide to attack the silicon, followed by protonation of the resulting acetylide.

Diagram 1: General Workflow for Silylalkyne Utilization

Caption: A typical synthetic workflow involving protection, reaction, and deprotection.

Experimental Protocol: Deprotection with Potassium Carbonate

This protocol is a mild and economical method for removing the TMS group.[1][3][14]

-

Dissolution : Dissolve the this compound (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).

-

Reagent Addition : Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).[14]

-

Reaction : Stir the mixture at room temperature under an inert atmosphere (e.g., N₂). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[14]

-

Workup : Once the starting material is consumed, neutralize the mixture with a mild acid (e.g., dilute HCl or NH₄Cl solution).

-

Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the deprotected 1-hexyne.

A newer, efficient method also utilizes copper sulphate and sodium ascorbate for this transformation.[15] For substrates sensitive to basic conditions, tetrabutylammonium fluoride (TBAF) in THF is a common alternative.[1][2]

Carbon-Carbon Bond Formation: Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[7] While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, the use of a silylalkyne can offer advantages in certain contexts, particularly in "one-pot" sequences where the TMS group is removed in situ. More directly, it can be used in coupling reactions with vinyl triflates or aryl iodides.

Diagram 2: Key Reactions of this compound

Caption: Major reaction pathways available for this compound.

Hydrosilylation: Synthesis of Vinylsilanes

Hydrosilylation involves the addition of a Si-H bond across the alkyne's triple bond. This reaction is of paramount importance for the synthesis of vinylsilanes, which are versatile intermediates themselves. The regioselectivity of this addition is a key consideration. With terminal alkynes, hydrosilylation can yield three possible regio- and stereoisomers. Catalysts based on platinum, rhodium, and ruthenium are commonly employed to control this selectivity.[16] Ruthenium-based catalysts, for example, have been shown to be highly efficient for the hydrosilylation of terminal alkynes, often leading to the formation of α-vinylsilanes (1,1-disubstituted). The steric bulk of the TMS group on this compound can significantly influence the outcome, often directing the incoming hydrosilane to a specific position.[17]

Cycloaddition Reactions: Building Ring Systems

Alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions.[18] this compound can participate in these reactions to construct complex cyclic and heterocyclic frameworks.

-

[4+2] Cycloaddition (Diels-Alder Reaction) : It can react with dienes to form silylated cyclohexadiene derivatives. An efficient cobalt catalyst has been reported for the neutral Diels-Alder reaction of acyclic 1,3-dienes with internal alkynes like this compound.

-

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : This class of reactions is particularly powerful for synthesizing five-membered heterocycles.[19] this compound can react with 1,3-dipoles such as azides (to form triazoles), nitrile oxides (to form isoxazoles), and nitrones.[19][20][21] The TMS group can influence the regioselectivity of the cycloaddition and can be retained in the product for further functionalization or removed post-cyclization.[20]

Conclusion: A Versatile and Enabling Reagent

This compound is more than a simple protected alkyne; it is a strategic linchpin in multistep organic synthesis. Its well-defined physicochemical properties, clear spectroscopic signatures, and predictable reactivity make it a reliable tool for researchers. The ability to easily introduce and remove the trimethylsilyl group provides essential functional group tolerance, while the group's steric and electronic properties can be exploited to control the regiochemical outcomes of key bond-forming reactions. From the fundamental protodesilylation to the construction of complex cyclic systems via coupling and cycloaddition reactions, this compound offers a dependable and versatile entry point for the synthesis of advanced intermediates for drug discovery and materials science.

References

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

(No Title). Chemsrc. [Link]

-

This compound (99%). Amerigo Scientific. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]

-

Hydrosilylation of 1-hexyne with triethylsilane. ResearchGate. [Link]

-

Mechanistic Study of Ruthenium-Catalyzed Hydrosilation of 1-(Trimethylsilyl)-1-buten-3-yne. ACS Publications. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. ACTA CHIMICA SINICA. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health (NIH). [Link]

-

1-(Trimethylsilyl)-1-hexyne - Optional[13C NMR]. SpectraBase. [Link]

-

(No Title). Organic Syntheses. [Link]

-

1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. Royal Society of Chemistry. [Link]

-

Studies in the cycloproparene series:1 chemistry of the 1-trimethylsilyl-1H-cyclopropa[b]naphthalenyl anion. RSC Publishing. [Link]

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]

-

(No Title). Organic Syntheses. [Link]

-

The Pt complex 2A-catalyzed hydrosilylation of 1-decyne (5) or 1-hexyne... ResearchGate. [Link]

-

Unlocking Advanced Synthesis with 1-(Trimethylsilyl)-1-propyne. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study. mediaTUM. [Link]

-

Cycloaddition. Wikipedia. [Link]

-

Exploring the Synthetic Utility of 1-(Trimethylsilyl)-1-propyne in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. SSRN. [Link]

-

Trimethylsilyl radical. PubChem. [Link]

-

Tris(trimethylsilyl)silane: an efficient hydrosilylating agent of alkenes and alkynes. ACS Publications. [Link]

-

1,3-dipolar cycloaddition reactions. YouTube. [Link]

-

Near Azeotropic Ethanol–Water Mixture Pervaporation Through a Polyvinyl Alcohol Membrane: A Parametric Study on Process Efficiency. MDPI. [Link]

-

Chemical Properties of 1-Hexyne (CAS 693-02-7). Cheméo. [Link]

Sources

- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound 99 3844-94-8 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 3844-94-8 [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound(3844-94-8) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. researchgate.net [researchgate.net]

- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cycloaddition - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. unisciencepub.com [unisciencepub.com]

Introduction: The Strategic Importance of a Protected Alkyne

An In-depth Technical Guide to 1-Trimethylsilyl-1-hexyne (CAS 3844-94-8) for Advanced Chemical Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic manipulation of functional groups is paramount. This compound (CAS 3844-94-8) emerges as a cornerstone reagent in this context. It is not merely a chemical compound but a versatile building block that provides a stable, easily handled, and synthetically flexible source of the 1-hexyne moiety. The trimethylsilyl (TMS) group serves as a robust protecting group for the otherwise reactive terminal alkyne proton, enabling chemists to perform a wide array of transformations on other parts of a molecule without unintended interference from the alkyne.

This guide, intended for researchers, chemists, and drug development professionals, offers a deep dive into the core attributes of this compound. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of complex molecular architectures.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use in the laboratory.

Physical Properties

This compound is a colorless liquid with properties that make it amenable to standard laboratory handling.[1] Its volatility and density are key parameters for reaction setup and stoichiometry calculations.

| Property | Value |

| CAS Number | 3844-94-8[2][3][4] |

| Molecular Formula | C₉H₁₈Si[4] |

| Molecular Weight | 154.32 g/mol [2][3][4] |

| Boiling Point | 65 °C at 35 mmHg[2] |

| Density | 0.764 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.431[2] |

| SMILES String | CCCCC#C(C)C[2] |

| InChI Key | SFCRJYVNDZSYCT-UHFFFAOYSA-N[2] |

Spectroscopic Signature

Spectroscopic data is crucial for reaction monitoring and product verification. The ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon framework.

-

¹³C NMR (in CDCl₃): The chemical shifts in the ¹³C NMR spectrum are characteristic of the silyl-protected alkyne and the butyl chain. Data is available from spectral databases for verification purposes.[5]

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the butyl chain protons (CH₃, CH₂, CH₂, CH₂) and a distinct singlet for the nine equivalent protons of the trimethylsilyl group.

-

FTIR: The infrared spectrum would lack the characteristic sharp C-H stretch of a terminal alkyne (around 3300 cm⁻¹) but would show a C≡C stretch (around 2175 cm⁻¹), shifted to a lower frequency compared to a terminal alkyne due to the influence of the silicon atom.

Section 2: Synthesis of this compound

The preparation of this compound is a standard procedure in organic chemistry, typically involving the silylation of a terminal alkyne. The causality behind this reaction lies in the acidity of the terminal alkyne proton (pKa ≈ 25), which can be readily removed by a strong base to generate a nucleophilic acetylide anion. This anion then undergoes nucleophilic substitution with a trimethylsilyl halide.

General Synthesis Workflow

The process involves two primary steps: deprotonation and silylation. The choice of base is critical; it must be strong enough to deprotonate the alkyne but should not promote unwanted side reactions. Organolithium reagents or Grignard reagents are commonly employed.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methods for silylating terminal alkynes.[6]

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add 1-hexyne (1.0 eq) to the flask. Slowly add n-butyllithium (1.05 eq, solution in hexanes) via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

-

Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq), freshly distilled, dropwise to the solution.

-

Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Section 3: Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the dual nature of the TMS group: it acts as both a robust protecting group and a versatile activating group for various coupling reactions.

The TMS Group as a Removable Mask: Deprotection

The most fundamental transformation is the removal of the TMS group (protiodesilylation) to regenerate the terminal alkyne. This step is crucial for multi-step syntheses where the terminal alkyne is required for a subsequent reaction, such as click chemistry or further coupling.[7][8] The cleavage of the C-Si bond is typically achieved under mild conditions, which preserves other sensitive functional groups.

Caption: Common methods for the deprotection of this compound.

Experimental Protocol: Mild Deprotection with K₂CO₃

This protocol is valued for its simplicity, low cost, and mild conditions, making it highly trustworthy and reproducible.[7][9]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).[9]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).[9]

-

Workup: Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add water and extract the product with a low-boiling organic solvent like diethyl ether or pentane.

-

Purification: Dry the organic extract over a drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by evaporation to yield 1-hexyne. Due to the volatility of 1-hexyne (b.p. 71-72 °C), care must be taken during concentration.[10]

Utility in Cross-Coupling Reactions

This compound is a key participant in forming carbon-carbon bonds, a central activity in drug development.[11] It is frequently used in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[2][3]

-

Sonogashira Coupling: This reaction couples the silylalkyne with aryl or vinyl halides. The reaction can sometimes proceed directly with the silylalkyne, often facilitated by a fluoride activator (like TBAF) or a copper co-catalyst. More commonly, the TMS group is removed in situ or in a separate step prior to the coupling. The reaction of aryl bromides with this compound catalyzed by a palladium/imidazolium salt system is an efficient method.[2]

-

Coupling with Vinyl Triflates and Aryl Iodides: The compound can be coupled with vinyl triflates or aryl iodides using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a silver or copper salt.[3] This provides a direct route to enynes and substituted aryl alkynes, which are valuable scaffolds in medicinal chemistry.

-

Diels-Alder Reactions: The internal alkyne structure of this compound allows it to participate as a dienophile in cycloaddition reactions, such as the cobalt-catalyzed Diels-Alder reaction with 1,3-dienes, to form complex cyclic structures.[2]

Section 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a flammable liquid and vapor that requires careful handling.[1][12]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is classified as a flammable liquid.

-

Handling:

-

Storage:

Conclusion

This compound (CAS 3844-94-8) is a quintessential enabling reagent for the modern synthetic chemist. Its value lies in the strategic advantage offered by the trimethylsilyl protecting group, which masks the reactivity of the terminal alkyne, allowing for precise chemical manipulations. The ease of its removal under mild conditions, coupled with its utility in powerful C-C bond-forming reactions, cements its role as an indispensable tool. For professionals in drug discovery and materials science, mastering the application of this building block opens pathways to novel and complex molecular targets, accelerating the pace of innovation.

References

-

Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library. Retrieved from [Link]

-

Gelest, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

-

Various Authors. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Trimethylsilyl)-1-hexyne. Retrieved from [Link]

-

Landais, Y. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(13), 2449-2466. Retrieved from [Link]

-

Symeres. (n.d.). Our integrated drug discovery CRO services. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound 99 3844-94-8 [sigmaaldrich.com]

- 3. This compound 99 3844-94-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. 1-ヘキシン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. symeres.com [symeres.com]

- 12. gelest.com [gelest.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1-Trimethylsilyl-1-hexyne: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, organosilicon reagents have emerged as indispensable tools, offering a unique combination of stability, reactivity, and selective manipulation. This guide provides a comprehensive technical overview of 1-trimethylsilyl-1-hexyne, a prominent member of the silylalkyne family. Its utility stems from the trimethylsilyl (TMS) group, which serves as a robust protecting group for the terminal alkyne, enabling a wide array of chemical transformations at other positions of a molecule without affecting the alkyne moiety. Furthermore, the C(sp)-Si bond can be selectively cleaved under specific conditions, unmasking the terminal alkyne for subsequent reactions. This dual functionality makes this compound a valuable precursor in cross-coupling reactions, natural product synthesis, and materials science. This document will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its key applications, offering researchers and drug development professionals a practical and in-depth resource.

Physicochemical Properties and Characterization

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.[1]

| Property | Value |

| Molecular Weight | 154.32 g/mol [1] |

| Molecular Formula | C₉H₁₈Si |

| CAS Number | 3844-94-8[1] |

| Density | 0.764 g/mL at 25 °C[1] |

| Boiling Point | 65 °C at 35 mmHg[1] |

| Refractive Index | n20/D 1.431[1] |

| SMILES | CCCCC#C--INVALID-LINK--(C)C |

| InChI | 1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |

Spectroscopic Characterization:

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The most characteristic signal is the sharp singlet for the nine equivalent protons of the trimethylsilyl group. The protons on the butyl chain appear as multiplets at expected chemical shifts.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative, with characteristic signals for the acetylenic carbons and the carbons of the butyl and trimethylsilyl groups. The presence of the silicon atom influences the chemical shifts of the adjacent carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A key feature is the C≡C stretching vibration, which is typically observed in the region of 2170-2100 cm⁻¹. The Si-C stretching and bending vibrations from the trimethylsilyl group are also prominent, usually appearing around 1250 cm⁻¹ and 840 cm⁻¹, respectively.[2][3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is characterized by the loss of a methyl group ([M-15]⁺) to form a stable silicon-containing cation, which is a common fragmentation pathway for trimethylsilyl compounds.[4][5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the deprotonation of a terminal alkyne, 1-hexyne, followed by quenching with an electrophilic silicon source, most commonly chlorotrimethylsilane. The use of a strong base, such as an organolithium reagent, is crucial for the quantitative deprotonation of the weakly acidic terminal alkyne proton.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

Materials:

-

1-Hexyne (reagent grade, distilled)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Chlorotrimethylsilane (TMSCl, distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with anhydrous THF (100 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of 1-Hexyne: To the cooled THF, add 1-hexyne (1.0 eq.) via syringe.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The formation of a white precipitate (lithium hexynilide) may be observed. Stir the mixture at -78 °C for 1 hour.[6]

-

Silylation: Add chlorotrimethylsilane (1.1 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.[7][8]

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Key Applications in Organic Synthesis

The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a stable and reliable source of the hexynyl moiety.

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] The TMS group in this compound can be cleaved in situ under the reaction conditions, or the silylated alkyne can be coupled directly under modified protocols.

Experimental Workflow for Sonogashira Coupling:

Caption: Workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology for Sonogashira Coupling with Iodobenzene:

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA, distilled)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Base: Add anhydrous toluene and triethylamine.

-

Addition of Alkyne: Add this compound (1.2 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to 70 °C and stir until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired coupled product.[11]

Other Applications:

-

Diels-Alder Reactions: this compound can participate as a dienophile in Diels-Alder reactions to construct substituted cyclic systems.

-

Synthesis of Enynes: It is a precursor for the synthesis of enynes through coupling with vinyl triflates or halides.

-

Deprotection to Terminal Alkyne: The TMS group can be selectively removed using fluoride reagents (e.g., TBAF) or basic conditions (e.g., K₂CO₃/MeOH) to yield 1-hexyne, which can then be used in a variety of other transformations.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from ignition sources.

Conclusion

This compound stands as a testament to the power and versatility of organosilicon chemistry. Its robust nature as a protected alkyne, coupled with the ease of its selective deprotection, provides chemists with a reliable and adaptable tool for the construction of complex organic molecules. The protocols and data presented in this guide are intended to equip researchers and professionals in drug development and materials science with the foundational knowledge and practical insights necessary to effectively utilize this valuable synthetic building block in their endeavors.

References

- 1. This compound 99 3844-94-8 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. gelest.com [gelest.com]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 1-trimethylsilyl-1-hexyne

This guide provides a comprehensive overview of the essential physicochemical properties of 1-trimethylsilyl-1-hexyne, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document outlines not only the determined values but also the rigorous experimental methodologies required to obtain them, ensuring accuracy, reproducibility, and a deep understanding of the underlying principles.

Introduction to this compound

This compound (CAS Number: 3844-94-8) is an organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group. This structural motif makes it a valuable and versatile building block in organic synthesis. The TMS group serves as a sterically bulky and electronically stabilizing entity, allowing for selective reactions at the other end of the molecule or its use in coupling reactions, such as the Sonogashira coupling, after deprotection. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate knowledge of its physical properties, such as boiling point and density, is paramount for its purification, handling, and use in quantitative chemical processes.

Physicochemical Properties of this compound

The accurate determination of the boiling point and density of this compound is crucial for its application in synthetic chemistry. These properties are fundamental for purification by distillation, for calculating molar quantities from volumetric measurements, and for ensuring the safety and efficiency of reactions.

Summary of Physical Data

| Property | Value | Conditions | Source |

| Boiling Point | 65 °C | at 35 mmHg | |

| Density | 0.764 g/mL | at 25 °C | |

| Molecular Formula | C₉H₁₈Si | ||

| Molecular Weight | 154.32 g/mol |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the deprotonation of 1-hexyne followed by quenching with an electrophilic silicon source, commonly trimethylsilyl chloride.[1] This acid-base reaction takes advantage of the enhanced acidity of the terminal alkyne proton (pKa ≈ 25).[2] Strong bases such as organolithium reagents (e.g., n-butyllithium) are required to efficiently deprotonate the alkyne.[3][4]

Experimental Protocol: Synthesis

-

Reaction Setup : A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Addition of Alkyne : 1-Hexyne is added to the solvent via syringe. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation : An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction is allowed to proceed for 1 hour at -78 °C.

-

Silylation : Trimethylsilyl chloride is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Workup : The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Determination of Boiling Point by Vacuum Distillation

Given that many organic compounds decompose at their atmospheric boiling points, vacuum distillation is a critical technique for their purification.[5][6] By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a more moderate temperature.[7]

Experimental Protocol: Boiling Point Determination

-

Apparatus Setup : Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to maintain a good seal. A stir bar should be placed in the distillation flask to ensure smooth boiling.

-

Sample Preparation : Place the purified this compound into the distillation flask.

-

Vacuum Application : Connect the apparatus to a vacuum pump and slowly evacuate the system. A manometer should be included to accurately measure the pressure.

-

Heating : Gently heat the distillation flask using a heating mantle.

-

Data Collection : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature, along with the corresponding pressure from the manometer, constitutes the boiling point under reduced pressure.[7]

Caption: Workflow for boiling point determination via vacuum distillation.

Determination of Density

The density of a liquid is a fundamental physical property that relates its mass to its volume.[8] It is temperature-dependent, with density generally decreasing as temperature increases. Two common and accurate methods for determining the density of a liquid in a research setting are the pycnometer method and the use of a digital density meter.

Method 1: Pycnometer

A pycnometer is a glass flask with a precisely known volume.[9] This method is highly accurate and relies on gravimetric measurements.

-

Calibration : Clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Reference Measurement : Fill the pycnometer with deionized water of a known temperature and weigh it again. The density of water at various temperatures is well-documented, allowing for the precise calculation of the pycnometer's volume.

-

Sample Measurement : Empty and dry the pycnometer, then fill it with this compound at the desired temperature (e.g., 25 °C).

-

Final Weighing : Weigh the pycnometer filled with the sample.

-

Calculation : The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Caption: Workflow for density determination using a pycnometer.

Method 2: Digital Density Meter

Modern digital density meters offer a rapid and highly accurate method for density determination, often requiring only a small sample volume.[10][11] These instruments typically work based on the oscillating U-tube principle.[11][12]

-

Calibration : Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water as standards.

-

Sample Injection : Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

-

Measurement : The instrument will oscillate the U-tube containing the sample and measure the oscillation frequency. This frequency is directly related to the density of the liquid.

-

Data Readout : The instrument's software calculates and displays the density, often with built-in temperature control.

Conclusion

The accurate determination of the boiling point and density of this compound is essential for its effective use in research and development. This guide has provided a detailed overview of these properties and the rigorous experimental protocols required for their measurement. By adhering to these methodologies, scientists can ensure the quality and consistency of their work, leading to more reliable and reproducible synthetic outcomes.

References

-

NBchao. (n.d.). What is Digital Density Meter?. Retrieved from [Link]

-

Torontech. (2025). Digital Density Meter for Liquids: What Makes It a Smart Choice for Your Lab. Retrieved from [Link]

-

University Name. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]

-

Pobel. (2025). What Is a Laboratory Pycnometer and How Does It Work?. Retrieved from [Link]

-

University of Utah, Chemical Engineering. (2008). Pycnometer. Retrieved from [Link]

-

University Name. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

Scitek Global. (2025). How do Density Meters Work. Retrieved from [Link]

-

University Name. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

Safrole. (n.d.). Vacuum distillation. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-trimethylsilyl-3-oxo-6-chloro-1-hexyne. Retrieved from [Link]

-

ResearchGate. (2025). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]

-

University Name. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.9 Organometallic Reagents. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). A boiling-point method for the determination of low vapour pressure. Retrieved from [Link]

-

University Name. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

Sources

- 1. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. resources.saylor.org [resources.saylor.org]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. Purification [chem.rochester.edu]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. che.utah.edu [che.utah.edu]

- 10. What is Digital Density Meter? Terms | NBCHAO [en1.nbchao.com]

- 11. torontech.com [torontech.com]

- 12. mt.com [mt.com]

Spectroscopic Data of 1-trimethylsilyl-1-hexyne: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 1-trimethylsilyl-1-hexyne, a valuable building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features, thereby providing actionable insights for compound characterization and quality control.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the chemical formula C₉H₁₈Si, is a silylated alkyne that finds extensive use in a variety of chemical transformations, including cross-coupling reactions and the synthesis of complex organic molecules. The trimethylsilyl (TMS) group serves as a versatile protecting group for the terminal alkyne, enabling selective reactions at other positions of a molecule. Accurate and unambiguous characterization of this compound is paramount to ensure its purity and to understand its reactivity. NMR and IR spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular structure and bonding.

This guide will delve into the ¹H NMR, ¹³C NMR, and IR spectroscopic data of this compound. The analysis will highlight the influence of the trimethylsilyl group and the hexyl chain on the chemical environment of the protons and carbons, as reflected in their chemical shifts and coupling constants. Furthermore, the characteristic vibrational modes observed in the IR spectrum will be discussed in the context of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a quantitative count of the different types of protons and their connectivity. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and anisotropic effects from multiple bonds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Triplet (t) | 2H | -C≡C-CH₂- |

| ~1.48 | Multiplet (m) | 2H | -CH₂-CH₂-CH₃ |

| ~1.38 | Multiplet (m) | 2H | -C≡C-CH₂-CH₂- |

| ~0.90 | Triplet (t) | 3H | -CH₂-CH₃ |

| ~0.15 | Singlet (s) | 9H | -Si(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation of the ¹H NMR Spectrum:

The most downfield signal, a triplet at approximately 2.20 ppm, is assigned to the methylene protons adjacent to the alkyne. The deshielding effect of the carbon-carbon triple bond is responsible for this chemical shift. The triplet multiplicity arises from the coupling with the neighboring methylene protons.

The multiplet signals around 1.48 ppm and 1.38 ppm correspond to the other two methylene groups in the butyl chain. Their overlapping nature is typical for alkyl chains where the electronic environments are similar.

The upfield triplet at approximately 0.90 ppm is characteristic of a terminal methyl group in an alkyl chain. The triplet multiplicity is due to coupling with the adjacent methylene protons.

A prominent singlet at around 0.15 ppm, integrating to nine protons, is the hallmark of the trimethylsilyl group. The high degree of shielding experienced by these protons, due to the electropositive nature of silicon, results in their upfield chemical shift. The singlet nature of this peak is due to the absence of adjacent protons to couple with.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 107.5 | -C≡C -Si- |

| 89.2 | -C ≡C-Si- |

| 31.0 | -CH₂-CH₂-CH₃ |

| 22.1 | -CH₂-CH₃ |

| 20.2 | -C≡C-CH₂- |

| 13.6 | -CH₃ |

| 0.1 | -Si(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation of the ¹³C NMR Spectrum:

The two signals in the downfield region, at 107.5 ppm and 89.2 ppm, are characteristic of the sp-hybridized carbons of the alkyne. The carbon atom directly attached to the silicon (-C≡C -Si-) is more deshielded and appears at a higher chemical shift compared to the carbon atom further down the chain (-C ≡C-Si-). This is a known effect of silyl substitution on acetylenic carbons.

The signals for the sp³-hybridized carbons of the butyl chain appear in the upfield region. The methylene carbon adjacent to the alkyne (-C≡C-CH₂-) is found at 20.2 ppm. The other methylene carbons are at 31.0 ppm and 22.1 ppm, and the terminal methyl carbon is at 13.6 ppm.

The carbon atoms of the trimethylsilyl group are highly shielded and appear at a very upfield chemical shift of 0.1 ppm.

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. The IR spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (sp³ hybridized carbons of the hexyl and TMS groups) |

| ~2175 | Medium to Weak | C≡C stretch (silylated alkyne) |

| ~1465 | Medium | C-H bend (CH₂ scissoring) |

| ~1380 | Medium | C-H bend (CH₃ umbrella mode) |

| ~1250 | Strong | Si-C stretch (symmetric deformation of Si(CH₃)₃) |

| ~840 | Strong | Si-C stretch (asymmetric rocking of Si(CH₃)₃) |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show several characteristic absorption bands. The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the butyl and trimethylsilyl groups.

A key feature is the absorption band for the C≡C triple bond stretch. In silylated alkynes, this band is typically observed around 2175 cm⁻¹. The intensity of this peak is generally weak to medium because the triple bond is internal and less polarized.

The spectrum will also display bending vibrations for the C-H bonds of the alkyl chain, such as the CH₂ scissoring at approximately 1465 cm⁻¹ and the CH₃ umbrella mode around 1380 cm⁻¹.

Crucially, strong absorption bands characteristic of the trimethylsilyl group will be present. A strong band around 1250 cm⁻¹ is due to the symmetric deformation of the Si(CH₃)₃ group, and another strong absorption at about 840 cm⁻¹ corresponds to the asymmetric rocking of the same group. These two bands are highly diagnostic for the presence of a trimethylsilyl moiety.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed, step-by-step methodologies for obtaining NMR and IR spectra of liquid organosilicon compounds like this compound.

Protocol for NMR Spectroscopy

This protocol is designed for acquiring ¹H and ¹³C NMR spectra on a standard Fourier-transform NMR spectrometer.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2] b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[2] e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal. e. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio. f. For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope. g. Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. h. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Caption: Workflow for NMR sample preparation and data acquisition.

Protocol for FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum of a liquid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat liquids.

1. Instrument Preparation: a. Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. b. Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

2. Background Spectrum Acquisition: a. With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

3. Sample Analysis: a. Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal. b. If using a pressure clamp, lower it to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.[3]

4. Data Processing and Cleaning: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. b. After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Caption: Workflow for FTIR analysis using an ATR accessory.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra clearly define the proton and carbon environments within the molecule, with the trimethylsilyl group exhibiting its characteristic upfield shifts. The predicted IR spectrum highlights the key vibrational modes of the alkyne and the silyl functional groups. The detailed experimental protocols offer a reliable framework for obtaining high-quality data, ensuring the integrity of future research and development involving this important chemical intermediate. By understanding the causality behind the observed spectral features, researchers can confidently identify and assess the purity of this compound, facilitating its effective use in chemical synthesis.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

University of California, Los Angeles Chemistry. Sample preparation for FT-IR. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

SpectraBase. 1-(Trimethylsilyl)-1-hexyne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Retrieved from [Link]

-

ResearchGate. NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Pascal-Man. Si NMR Some Practical Aspects. Retrieved from [Link]

-

ResearchGate. 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

-

American Chemical Society. (1986). Prediction of Silicon-29 Nuclear Magnetic Resonance Chemical Shifts Using a Group Electronegativity Approach. Journal of the American Chemical Society, 108(14), 4059–4063. [Link]

-

Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

IMSERC. ( 29 Si) Silicon NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions, 49(36), 12648-12656. [Link]

-

University of Calgary. IR: alkynes. Retrieved from [Link]

-

IMSERC. NMR Periodic Table: Silicon NMR. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. Retrieved from [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Chegg. (2023, June 7). Solved IR spectrum (paste it here): AIST database URL link. Retrieved from [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

YouTube. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]

-

Thieme. Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Hexyne. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6283. [Link]

-

University of Missouri–St. Louis. 1H Nuclear Magnetic Resonance. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Trimethylsilyl-1-hexyne

Affiliation: Gemini Advanced AI Laboratories

Abstract

This technical guide provides a comprehensive and practical overview of 1-trimethylsilyl-1-hexyne, a pivotal reagent in contemporary organic synthesis. We will explore its synthesis through the well-established deprotonation-silylation of 1-hexyne, provide a detailed analysis of its spectroscopic characterization, and discuss its multifaceted applications in the realms of drug discovery and materials science. This document is meticulously crafted for researchers, scientists, and drug development professionals who require a thorough and actionable understanding of this versatile chemical entity.

Introduction: The Strategic Utility of Silyl-Protected Alkynes

Terminal alkynes represent a cornerstone functional group in the edifice of organic chemistry, valued for their intrinsic ability to forge carbon-carbon and carbon-heteroatom bonds. However, the inherent acidity of the terminal proton can often be a complicating factor, interfering with a wide array of synthetic transformations. A robust and widely adopted strategy to circumvent this issue is the introduction of a sterically demanding yet labile protecting group, with the trimethylsilyl (TMS) group being a preeminent example.

This compound, with the linear formula CH₃(CH₂)₃C≡CSi(CH₃)₃, epitomizes this strategic approach, serving as a stable and readily manageable surrogate for the more volatile 1-hexyne.[1] A key advantage of the TMS protecting group is its selective and facile removal under mild conditions, allowing for the regeneration of the terminal alkyne at the desired juncture in a complex synthetic pathway. This guide aims to equip the practicing chemist with the essential knowledge to confidently synthesize, characterize, and deploy this compound in their research endeavors.

Synthesis of this compound: A Detailed Protocol and Mechanistic Elucidation

The most prevalent and efficient route to this compound involves the deprotonation of 1-hexyne with a potent base, followed by the quenching of the resultant acetylide with chlorotrimethylsilane.

2.1. Reaction Mechanism

The synthesis proceeds via a sequential two-step mechanism:

-

Deprotonation: A strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), quantitatively abstracts the acidic terminal proton of 1-hexyne. This acid-base reaction generates a lithium hexynilide intermediate.[2]

-

Silylation: The highly nucleophilic acetylide anion then executes a nucleophilic attack on the electrophilic silicon center of chlorotrimethylsilane (TMSCl), displacing the chloride leaving group and forging the desired carbon-silicon bond.

Caption: Reaction mechanism for the synthesis of this compound.

2.2. Experimental Protocol

Materials:

-

1-Hexyne

-

n-Butyllithium (2.5 M in hexanes)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated Aqueous NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A meticulously dried, nitrogen-flushed round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is charged with 1-hexyne (1.0 equivalent) and anhydrous diethyl ether.

-

Deprotonation: The flask is immersed in an ice bath and cooled to 0 °C. n-Butyllithium (1.05 equivalents) is added dropwise via syringe over a period of 15 minutes. The resulting reaction mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation.

-

Silylation: Chlorotrimethylsilane (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature, followed by stirring for an additional 2 hours.

-